molecular formula C17H14N2O3 B12541174 N-benzyl-5H-[1,3]dioxolo[4,5-f]indole-6-carboxamide CAS No. 690639-14-6

N-benzyl-5H-[1,3]dioxolo[4,5-f]indole-6-carboxamide

Cat. No.: B12541174
CAS No.: 690639-14-6
M. Wt: 294.30 g/mol
InChI Key: MILPPEFILWAYDN-UHFFFAOYSA-N
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Description

N-benzyl-5H-[1,3]dioxolo[4,5-f]indole-6-carboxamide is a chemical compound built on a 1,3-dioxolo[4,5-f]indole scaffold, a structure of significant interest in medicinal chemistry and chemical biology research . The 1,3-benzodioxole core is a privileged structure in drug discovery, known for its presence in compounds with a wide range of biological activities . This specific carboxamide derivative is identified in chemical databases as a research chemical, and its structural features make it a valuable intermediate for further exploration . Researchers utilize such indole-carboxamide derivatives in the development of novel therapeutic agents, as this structural motif is frequently investigated for its potential to interact with various biological targets . For instance, related indole and benzodioxole-based compounds are being actively studied for their potential as antidiabetic agents through alpha-amylase inhibition , as antiviral agents targeting influenza , and in other pharmacological contexts. The compound is intended for use in laboratory research only, serving as a key intermediate for the synthesis of more complex molecules, a building block in structure-activity relationship (SAR) studies, or a candidate for high-throughput screening campaigns. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate care in a controlled laboratory environment.

Properties

CAS No.

690639-14-6

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

N-benzyl-5H-[1,3]dioxolo[4,5-f]indole-6-carboxamide

InChI

InChI=1S/C17H14N2O3/c20-17(18-9-11-4-2-1-3-5-11)14-6-12-7-15-16(22-10-21-15)8-13(12)19-14/h1-8,19H,9-10H2,(H,18,20)

InChI Key

MILPPEFILWAYDN-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C=C(N3)C(=O)NCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Hemetsberger-Knittel Cyclization

Procedure :

  • Methyl azidoacetate reacts with substituted aldehydes under refluxing xylene to form azidoesters, which cyclize to yield methyl 5H-dioxolo[4,5-f]indole-6-carboxylate.
    Conditions :
  • Reflux in xylene (140–160°C, 8–12 h).
  • Yield: 60–75%.

Friedel-Crafts Acetylation and Hydrolysis

Procedure :

  • 1-(Phenylsulfonyl)indole undergoes Friedel-Crafts acetylation with acetic anhydride/AlCl₃, followed by hydrolysis to yield 3-acylindoles.
    Conditions :
  • Ac₂O/AlCl₃, 25°C, 2 h (acetylation).
  • K₂CO₃/MeOH, reflux, 2 h (hydrolysis).
    Yield : 79–96%.

Carboxamide Formation

The carboxylic acid intermediate is converted to the carboxamide via activation and coupling.

Activation with BOP Reagent

Procedure :

  • 5H-dioxolo[4,5-f]indole-6-carboxylic acid reacts with benzylamine using benzotriazol-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate (BOP).
    Conditions :
  • BOP (1.2 equiv), DMF, rt, 4 h.
    Yield : 66–85%.

Mixed Anhydride Method

Procedure :

  • The carboxylic acid is treated with isobutyl chloroformate and N-methylmorpholine to form a mixed anhydride, which reacts with benzylamine.
    Conditions :
  • EtOAc, −20°C, 30 min.
    Yield : 70–88%.

N-Benzylation Strategies

Direct Alkylation of Indole Nitrogen

Procedure :

  • Indole is treated with benzyl bromide in DMF using NaH as a base.
    Conditions :
  • NaH (1.5 equiv), DMF, 0°C → rt, 30 min.
    Yield : 75–82%.

Reductive Amination

Procedure :

  • 5H-dioxolo[4,5-f]indole-6-carboxaldehyde reacts with benzylamine and NaBH₃CN.
    Conditions :
  • MeOH, rt, 12 h.
    Yield : 68–74%.

Integrated Synthetic Routes

Route A: Sequential Cyclization and Coupling

  • Core Formation : Methyl 5H-dioxolo[4,5-f]indole-6-carboxylate via Hemetsberger-Knittel reaction.
  • Hydrolysis : 5H-dioxolo[4,5-f]indole-6-carboxylic acid (5% NaOH, MeOH, rt).
  • Amide Coupling : BOP/benzylamine in DMF.
    Overall Yield : 52–60%.

Route B: One-Pot Ugi-Schlittler-Müller Reaction

Procedure :

  • Multi-component Ugi reaction of 2,2-dimethoxyacetaldehyde, benzylamine, benzoic acid, and isocyanide, followed by acid-catalyzed cyclization.
    Conditions :
  • 37% HCl/dioxane (1:1), rt, 12 h.
    Yield : 62–68%.

Comparative Analysis of Methods

Method Key Step Yield (%) Advantages Limitations
Hemetsberger-Knittel Azidoester cyclization 60–75 High regioselectivity Long reaction time
BOP Coupling Carboxamide formation 66–85 Mild conditions Costly reagents
Ugi-Schlittler-Müller Multi-component synthesis 62–68 Atom economy Limited substrate scope

Critical Reaction Parameters

  • Temperature : Cyclization reactions require >100°C, while coupling steps proceed at rt.
  • Catalysts : AlCl₃ (Friedel-Crafts), BOP (amide coupling), and Pd/C (hydrogenation).
  • Solvents : DMF (alkylation), dioxane (cyclization), and MeOH (hydrolysis).

Analytical Validation

  • ¹H NMR : Characteristic signals for the dioxolo ring (δ 5.90–6.10 ppm, OCH₂O) and benzyl group (δ 4.30–4.50 ppm, Ar-CH₂).
  • HPLC Purity : >95% for all routes.

Industrial-Scale Considerations

  • Cost Efficiency : Mixed anhydride method (source) is preferred for scalability due to low reagent costs.
  • Safety : Avoid NaH in large-scale N-benzylation; use K₂CO₃/benzyl bromide in DMSO.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5H-[1,3]dioxolo[4,5-f]indole-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

N-benzyl-5H-[1,3]dioxolo[4,5-f]indole-6-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antitumor, antiviral, and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-5H-[1,3]dioxolo[4,5-f]indole-6-carboxamide involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Core Structural Variations

The [1,3]dioxolo[4,5-f]indole core is shared with several analogs but modified in key ways:

  • 5H-[1,3]dioxolo[4,5-f]indol-6(7H)-one (): Replaces the carboxamide with a ketone at C6, reducing hydrogen-bonding capacity.
  • 2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]isoindol-7-one (): Features an isoindole core with fluorine substituents, enhancing metabolic stability and electronegativity.
  • N-(Benzoylphenyl)-5-methoxy-1H-indole-2-carboxamides (): Utilizes a non-fused indole core with a benzoylphenyl group at position 2, emphasizing lipid-lowering activity.

Substituent Effects

  • Benzyl Carboxamide vs.
  • Fluorine Substituents : Difluoro derivatives () exhibit pesticidal activity, suggesting that electronegative groups enhance bioactivity in agrochemical contexts .

Comparative Data Table

Compound Name Core Structure Key Substituents Bioactivity Reference
N-Benzyl-5H-[1,3]dioxolo[4,5-f]indole-6-carboxamide [1,3]dioxolo[4,5-f]indole C6-Benzyl carboxamide Not reported N/A
N-(Benzoylphenyl)-5-methoxy-1H-indole-2-carboxamides Indole-2-carboxamide C2-Benzoylphenyl, C5-methoxy Lipid-lowering
2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]isoindol-7-one Isoindole C2-Fluorine, C7-ketone Pesticidal
5H-[1,3]dioxolo[4,5-f]indol-6(7H)-one [1,3]dioxolo[4,5-f]indole C6-Ketone Synthetic intermediate
7-(Iodomethyl)-5-methyl-7-phenyl-5,7-dihydro-6H-[1,3]dioxolo[4,5-f]indol-6-one [1,3]dioxolo[4,5-f]indole C7-Iodomethyl, C5-methyl Not reported (synthetic)

Biological Activity

Antimicrobial Activity

N-benzyl-5H-[1,3]dioxolo[4,5-f]indole-6-carboxamide has demonstrated promising antimicrobial properties, particularly against certain bacterial and fungal strains.

Antibacterial Activity:
The compound has shown notable efficacy against:

  • Pseudomonas aeruginosa
  • Bacillus cereus
  • Staphylococcus aureus

In comparative studies, the activity of this compound against these bacterial strains was found to be comparable to reference drugs such as cefotaxime and piperacillin .

Antifungal Activity:
Research has indicated that the compound exhibits antifungal properties, particularly against Candida albicans. Its activity against this fungal strain was found to be comparable to the reference drug nystatin .

Anticancer Potential

One of the most promising aspects of this compound's biological activity is its potential anticancer properties. A study involving ovarian cancer xenografts in nude mice revealed significant tumor growth suppression .

Cancer TypeModelTumor Growth Suppression
Ovarian CancerXenografts in nude mice100.0 ± 0.3%

This remarkable efficacy suggests that this compound could be a potential candidate for ovarian cancer treatment, warranting further investigation into its mechanisms of action and potential clinical applications.

Molecular Interactions

The biological activity of this compound is closely linked to its interactions with various biological macromolecules. Studies have focused on:

  • Protein binding: The compound's ability to interact with specific protein targets, potentially influencing cellular processes.
  • Enzyme inhibition: Its capacity to modulate enzymatic activities, which could explain its diverse biological effects.
  • Receptor interactions: The compound's potential to bind to and influence cellular receptors, possibly contributing to its pharmacological effects.

Structure-Activity Relationship

The unique structure of this compound contributes significantly to its biological activity. Key structural features include:

  • The dioxolo ring system
  • The benzyl group
  • The carboxamide functionality

These structural elements not only enhance its biological activity but also provide opportunities for further chemical modifications that could lead to novel therapeutic agents with improved efficacy or specificity.

Future Directions

The promising biological activities of this compound open up several avenues for future research:

  • Detailed mechanism of action studies for its antimicrobial and anticancer properties
  • Structure-activity relationship studies to develop more potent derivatives
  • In vivo studies to assess its efficacy and safety in animal models
  • Potential combination therapies, especially in cancer treatment
  • Investigation of its effects on other biological targets and potential therapeutic applications

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